molecular formula C7H10BrN3 B13031430 5-(Bromomethyl)-2-ethylpyrimidin-4-amine

5-(Bromomethyl)-2-ethylpyrimidin-4-amine

Cat. No.: B13031430
M. Wt: 216.08 g/mol
InChI Key: ONMMHOBPRMUFQT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-ethylpyrimidin-4-amine is a pyrimidine derivative characterized by a bromomethyl (-CH₂Br) group at position 5, an ethyl (-CH₂CH₃) substituent at position 2, and an amine (-NH₂) group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules . The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the ethyl group may improve lipophilicity and steric effects compared to smaller substituents like methyl or methoxy . Potential applications include serving as an intermediate in antiviral or antibacterial drug synthesis, leveraging its reactive bromine center for cross-coupling reactions .

Properties

IUPAC Name

5-(bromomethyl)-2-ethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMHOBPRMUFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-Ethyl-4-Aminopyrimidine

One common approach to synthesize 5-(Bromomethyl)-2-ethylpyrimidin-4-amine is the bromination of 2-ethyl-4-aminopyrimidine at the 5-position. This is typically achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction Conditions:

    • Solvents: Acetic acid, dichloromethane, or other inert organic solvents.
    • Temperature: Room temperature to slightly elevated temperatures (20–50 °C).
    • Reaction time: Several hours until complete bromination is observed.
    • Radical initiators (e.g., azobisisobutyronitrile) may be employed to promote bromination in some cases.
  • Advantages:

    • Direct and straightforward.
    • Good regioselectivity for the 5-position bromination.
    • Scalable for industrial production with continuous flow reactors.
  • Limitations:

    • Requires careful control to avoid overbromination.
    • Purification may require recrystallization or chromatographic methods to achieve high purity.

Multi-Step Synthesis via Formylated Intermediates

Another sophisticated method involves multi-step synthesis starting from 3-methoxypropionitrile and ethyl formate to generate a formylated intermediate, followed by methylation, cyclization, and bromination steps to yield the target compound.

  • Key Steps:

    • Formylation: 3-methoxypropionitrile reacts with ethyl formate under sodium methoxide catalysis to form a formylated intermediate sodium salt.
    • Methylation: The intermediate is methylated using dimethyl sulfate to produce a methylated intermediate.
    • Cyclization: Condensation with ethenylamidine hydrochloride yields the pyrimidine ring intermediate.
    • Bromination: The final intermediate reacts with hydrobromic acid to introduce the bromomethyl group, forming the hydrobromate salt of 5-(bromomethyl)-2-ethylpyrimidin-4-amine.
  • Reaction Conditions:

    • Solvents vary by step and include ethers (tetrahydrofuran, dioxane), arenes (toluene, benzene), alcohols (methanol, ethanol), and acetic acid.
    • Temperatures range from 0 °C to 135 °C depending on the step.
    • Mild reaction conditions without the need for anhydrous or oxygen-free environments.
    • No high-pressure hydrogenation or harsh conditions required.
  • Advantages:

    • High yield and purity.
    • Suitable for industrial-scale production due to mild conditions and simple equipment requirements.
    • Green and efficient process with short production cycles.
  • Example Experimental Data:

Step Reactants Solvent Temperature (°C) Time Yield (%) Notes
S1 3-Methoxypropionitrile + Ethyl formate + NaOMe Tetrahydrofuran 0 24 hours 85 Formylated intermediate sodium salt A
S2 Intermediate A + Dimethyl sulfate Dichloroethane 50 16-24 hours 100 Intermediate B
S3 Intermediate B + Ethenylamidine hydrochloride Methanol 85 Several hours High Intermediate C
S4 Intermediate C + Hydrobromic acid Water or Acetic acid 55-135 Several hours High Target compound hydrobromate salt
Aspect Direct Bromination Multi-Step Formylation Route
Starting Materials 2-Ethyl-4-aminopyrimidine 3-Methoxypropionitrile, Ethyl formate
Reaction Complexity Simple Multi-step
Reaction Conditions Mild, room to moderate temperature Mild to moderate, 0–135 °C
Equipment Requirements Standard organic synthesis setup Standard, no special equipment required
Yield Moderate to high High
Scalability High, suitable for continuous flow High, suitable for industrial scale
Purity of Final Product Requires purification High purity achievable
Environmental Impact Moderate (use of bromine reagents) Green synthesis, less hazardous
  • The multi-step synthetic method described in recent patents offers a robust, scalable, and green approach to prepare 5-(bromomethyl)-2-ethylpyrimidin-4-amine hydrobromate with high yields and purity. This method avoids harsh conditions such as anhydrous or oxygen-free environments and high-pressure hydrogenation, making it industrially attractive.

  • Direct bromination methods remain popular for their simplicity and are often employed in laboratory-scale synthesis and industrial settings where continuous flow reactors are used to optimize reaction parameters and product quality.

  • Optimization of solvent choice, temperature control, and reaction time are critical for maximizing yield and minimizing by-products in both methods.

The preparation of 5-(bromomethyl)-2-ethylpyrimidin-4-amine can be achieved through:

  • Direct bromination of 2-ethyl-4-aminopyrimidine using bromine or N-bromosuccinimide under mild conditions.

  • A multi-step synthetic route involving formylation, methylation, cyclization, and bromination starting from 3-methoxypropionitrile and ethyl formate, which offers advantages in scalability, yield, and green chemistry compliance.

Both methods are well-documented and have been optimized for industrial production, with the multi-step method providing a particularly efficient and environmentally friendly pathway suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-ethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Methyl-substituted pyrimidine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-ethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their function. This interaction can affect various biochemical pathways, including those involved in cell proliferation and signal transduction .

Comparison with Similar Compounds

Substituent Effects

  • Bromomethyl vs. Halogens (Cl, Br):
    The bromomethyl group in the target compound offers higher reactivity for alkylation or nucleophilic substitution compared to halogen atoms (e.g., 5-Bromo-2-chloropyrimidin-4-amine ). This makes it advantageous for synthesizing branched derivatives.
  • Ethyl vs.
  • Amine Position:
    The amine at position 4 facilitates hydrogen bonding in crystal structures, as seen in 5-Bromo-2-chloropyrimidin-4-amine, which forms dimers via N–H···N interactions .

Reactivity and Stability

  • The bromomethyl group is susceptible to hydrolysis under basic conditions, requiring anhydrous synthesis protocols .
  • Ethyl substituents may confer greater steric stability than methyl groups, reducing unintended side reactions .

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